7-Chlorokynurenic acid sodium salt
Overview
Description
Synthesis Analysis
The synthesis of 7-chlorokynurenic acid involves chemical modifications to enhance its ability to cross the blood-brain barrier (BBB). Bonina et al. (2000) described the synthesis of new esters of 7-chlorokynurenic acid by chemical conjugation with essential nutrients such as glucose and galactose. These modifications aim to leverage active transport mechanisms across the BBB, increasing the compound's systemic activity, especially in anticonvulsant applications (Bonina et al., 2000).
Molecular Structure Analysis
The molecular structure of 7-chlorokynurenic acid derivatives has been investigated to understand their interaction with the NMDA receptor. Kubicki et al. (1997) determined the crystal structure of 5,7-dichlorokynurenic acid hydrate, a related compound, highlighting the importance of the chloro and keto groups in its molecular configuration. These structural features are crucial for the compound's pharmacological activity, providing insights into the specific antagonist activity at the glycine site of the NMDA receptor (Kubicki et al., 1997).
Chemical Reactions and Properties
7-Chlorokynurenic acid sodium salt undergoes various chemical reactions based on its functional groups. Dumont and Slegers (1997) discussed the synthesis of 7-chloro-5-[123I]iodokynurenic acid, highlighting the compound's susceptibility to nucleophilic halogen exchange reactions. This reaction is significant for labeling studies and understanding the compound's distribution and pharmacokinetics in vivo (Dumont & Slegers, 1997).
Physical Properties Analysis
The physical properties of 7-chlorokynurenic acid sodium salt, such as solubility and stability, are essential for its pharmacological applications. These properties determine the compound's behavior in physiological conditions and its suitability for various delivery methods. Although specific studies on the physical properties of 7-chlorokynurenic acid sodium salt are limited, related research on sodium chlorite and other sodium salts provides insights into how these properties might influence the compound's use in biological systems (Junttila & Hormi, 2004).
Scientific Research Applications
Anticonvulsant Properties : 7-Chlorokynurenic acid exhibits significant anticonvulsant activity, with enhanced efficacy when chemically conjugated with nutrients like glucose and galactose to aid in crossing the blood-brain barrier. Studies show that certain prodrugs of 7-Chlorokynurenic acid can protect mice against NMDA-induced seizures (Bonina et al., 2000).
Neuroprotection and Memory : Intraventricular administration of 7-Chlorokynurenic acid before ischemia in rats significantly attenuated CA1 pyramidal cell loss caused by transient global ischemia. Additionally, it showed potential in preserving learning and memory abilities post-ischemia (Wood et al., 1993).
Impact on Working Memory : Research involving intrahippocampal administration of 7-Chlorokynurenic acid in rats indicates that it can impair working memory performance, an effect that can be reversed with concurrent administration of D-serine, a glycine site agonist (Ohno et al., 1994).
Antidepressant Effects : Chronic administration of 7-Chlorokynurenic acid has shown antidepressant-like effects in mice exposed to chronic unpredictable mild stress. This effect is associated with the activation of brain-derived neurotrophic factor (BDNF) signaling in the hippocampus (Li et al., 2016).
Role in Epilepsy : 7-Chlorokynurenic acid has been studied for its antiepileptogenic action in rats, showing efficacy in suppressing the development of amygdala kindling, a model of epilepsy. However, it did not significantly affect previously kindled seizures (Namba et al., 1993).
Safety And Hazards
When handling 7-Chlorokynurenic acid sodium salt, it is recommended to wear personal protective equipment/face protection4. Ensure adequate ventilation and avoid contact with skin, eyes, or clothing4. Also, avoid ingestion and inhalation4. Avoid dust formation4.
Future Directions
While the future directions for the use of 7-Chlorokynurenic acid sodium salt are not explicitly mentioned in the search results, its potent antagonistic action on the NMDA receptor and inhibitory effect on glutamate reuptake suggest potential applications in the study of neuroprotection and schizophrenia1.
properties
IUPAC Name |
sodium;7-chloro-4-oxo-1H-quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3.Na/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13;/h1-4H,(H,12,13)(H,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZYIORLNGNLEI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClNNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorokynurenic acid sodium salt |
Citations
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